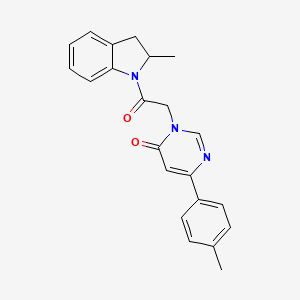

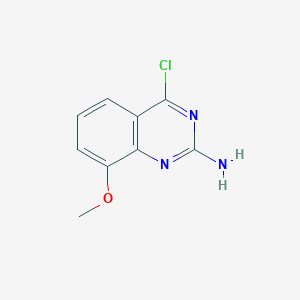

3-Nitro-8-(2,2,2-trifluoroethoxy)-1H-quinolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Nitro-8-(2,2,2-trifluoroethoxy)-1H-quinolin-4-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as NQO1, and it has been found to have various biochemical and physiological effects that make it a valuable tool in many research fields.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Quinoline derivatives, including 3-Nitro-8-(2,2,2-trifluoroethoxy)-1H-quinolin-4-one, have been identified as potent anticorrosive materials. These compounds, due to their high electron density, show remarkable effectiveness against metallic corrosion. They can adsorb and form stable chelating complexes with surface metallic atoms through coordination bonding, thus protecting metals from corrosion. This application is significant in industrial processes where metal longevity and integrity are crucial (Verma, Quraishi, & Ebenso, 2020).

Atmospheric Chemistry

Nitrophenols, including compounds structurally related to 3-Nitro-8-(2,2,2-trifluoroethoxy)-1H-quinolin-4-one, are significant in atmospheric chemistry. They originate from combustion processes and secondary formations in the atmosphere. Understanding their behavior helps in assessing air quality and environmental health. The study of such nitrophenols aids in comprehending the nitration processes in the atmosphere, which has implications for both environmental pollution and the formation of particulate matter (Harrison et al., 2005).

Nitric Oxide Research

The compound's relevance extends into the study of nitric oxide (NO) buffering and conditional release in response to stress, notably in plant biology. Research into nitric oxide's interaction with other compounds, including quinoline derivatives, illuminates its role as a biological messenger in plants. This sheds light on how plants respond to environmental stresses and adapt to changing conditions, providing insights into agricultural practices and crop resilience (Begara-Morales et al., 2018).

Environmental Impact Assessment

The evaluation of environmental impacts, particularly in terms of greenhouse gas emissions and climate change mitigation, has been a crucial area of application. For instance, the synthesis and study of compounds like 3-Nitro-8-(2,2,2-trifluoroethoxy)-1H-quinolin-4-one contribute to understanding methane mitigation strategies. Such research is vital in developing sustainable farming practices and addressing environmental challenges (Marco-Contelles, 2023).

Propiedades

IUPAC Name |

3-nitro-8-(2,2,2-trifluoroethoxy)-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O4/c12-11(13,14)5-20-8-3-1-2-6-9(8)15-4-7(10(6)17)16(18)19/h1-4H,5H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLCFAYUQARJDBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCC(F)(F)F)NC=C(C2=O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitro-8-(2,2,2-trifluoroethoxy)-1H-quinolin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

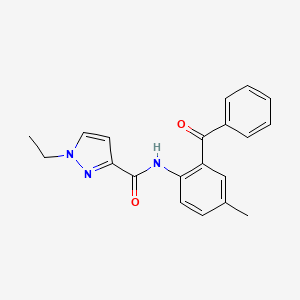

![1-Benzofuran-2-yl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2921232.png)

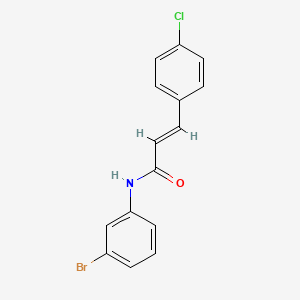

![N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2921236.png)

![N-[3-[(2-methoxyphenyl)methylamino]quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2921243.png)

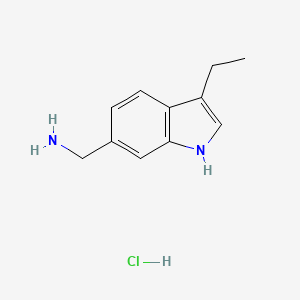

![1-[2-(Trifluoromethyl)benzyl]cyclobutanecarboxylic acid](/img/structure/B2921246.png)